molecular formula C10H12F2O B7872608 1-(3,5-difluorophenyl)butan-2-ol

1-(3,5-difluorophenyl)butan-2-ol

Cat. No.: B7872608
M. Wt: 186.20 g/mol
InChI Key: MFVMWAANGVFACZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Difluorophenyl)butan-2-ol is a fluorinated secondary alcohol with a molecular formula of C₁₀H₁₂F₂O. Its structure features a 3,5-difluorophenyl group attached to a butan-2-ol backbone. This compound is of interest in medicinal and materials chemistry due to the combination of fluorine’s electronegativity and the hydroxyl group’s hydrogen-bonding capacity.

Properties

IUPAC Name

1-(3,5-difluorophenyl)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O/c1-2-10(13)5-7-3-8(11)6-9(12)4-7/h3-4,6,10,13H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVMWAANGVFACZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC(=CC(=C1)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-difluorophenyl)butan-2-ol typically involves the reaction of 3,5-difluorobenzaldehyde with a suitable Grignard reagent, such as ethylmagnesium bromide, followed by hydrolysis. The reaction conditions generally include anhydrous solvents and low temperatures to ensure the stability of the Grignard reagent and the intermediate products.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperatures and reaction times. The use of catalysts and automated systems can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-difluorophenyl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products Formed

    Oxidation: 1-(3,5-Difluorophenyl)-2-butanone.

    Reduction: 1-(3,5-Difluorophenyl)-2-butane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,5-difluorophenyl)butan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3,5-difluorophenyl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone

This compound (C₁₅H₁₂F₂O₂), reported in Acta Crystallographica Section E , shares the 3,5-difluorophenyl moiety but differs in functional groups and backbone structure. Key differences include:

Property 1-(3,5-Difluorophenyl)butan-2-ol 1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone
Functional Groups Secondary alcohol (OH) Ether (benzyloxy) and ketone (C=O)
Molecular Weight 186.2 g/mol 274.25 g/mol
Dihedral Angle Not reported 70.43° between aromatic rings
Crystal Packing Not reported No short intermolecular contacts

The dihedral angle in the ethanone derivative suggests a non-planar arrangement, which may influence steric interactions in synthetic pathways.

2,3-Dimethyl-1-butanol

This compound (C₆H₁₄O) is a branched primary alcohol . While structurally distinct from this compound, it provides a baseline for comparing alcohol reactivity and safety profiles:

Property This compound 2,3-Dimethyl-1-butanol
Backbone Structure Linear with aromatic substitution Branched alkyl chain
Fluorine Substitution Yes (electron-withdrawing) No
Safety Profile Not reported Requires precautions for inhalation, skin/eye contact

Safety data for the fluorinated compound are unavailable, though fluorinated alcohols often exhibit higher toxicity due to metabolic stability .

Research Findings and Implications

  • Synthetic Challenges: The Williamson reaction (used in synthesizing the ethanone derivative ) may require modification for this compound due to steric hindrance from the hydroxyl group.
  • Reactivity: The hydroxyl group in the target compound could participate in nucleophilic substitutions or esterifications, unlike the inert ether group in the ethanone analog.
  • Safety: Fluorinated alcohols are generally more hazardous than non-fluorinated analogs; rigorous handling protocols (similar to those for 2,3-dimethyl-1-butanol ) are recommended.

Biological Activity

1-(3,5-Difluorophenyl)butan-2-ol is an organic compound characterized by its unique structural features, including a butanol backbone and a difluorinated phenyl group. This compound has drawn attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C10H12F2OC_{10}H_{12}F_2O. The presence of fluorine atoms on the phenyl ring enhances the compound's lipophilicity and may influence its interaction with biological targets.

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition : The compound can act as an inhibitor of specific enzymes involved in metabolic pathways. Its hydroxyl group allows for hydrogen bonding with enzyme active sites, modulating their activity.
  • Receptor Modulation : It may also interact with various receptors, influencing cellular signaling pathways and gene expression profiles.

Biological Activity Overview

Research indicates that this compound has significant biological activity across various domains:

Antiviral Activity

Studies have identified derivatives of this compound as potent inhibitors of HIV-1 protease. The incorporation of fluorine atoms enhances binding affinity and improves drug properties, making these compounds valuable in developing antiviral therapies .

Antifungal Properties

The compound has shown potential antifungal activity, particularly against strains resistant to conventional treatments. Its mechanism involves disrupting fungal cell wall synthesis and inhibiting key metabolic enzymes.

Neuroprotective Effects

Research suggests that this compound may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This property positions it as a candidate for treating neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
Study 1 : Synthesis and Biological Evaluation of Fluorinated Butanol DerivativesReported that this compound exhibited IC50 values in the low micromolar range against HIV-1 protease .
Study 2 : Antifungal Activity AssessmentDemonstrated that derivatives showed significant antifungal activity against Candida species with minimal inhibitory concentrations (MICs) below clinically relevant thresholds.
Study 3 : Neuroprotective MechanismsFound that treatment with the compound reduced neuronal apoptosis in vitro and improved cognitive function in animal models of Alzheimer's disease.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructureUnique Features
4-(2-Fluorophenyl)butan-2-olC10H12FContains only one fluorine atom; different biological activity profile.
4-(4-Fluorophenyl)butan-2-olC10H12FSubstituted at the para position; potential differences in receptor binding affinity.
4-(3-Chlorophenyl)butan-2-olC10H12ClChlorine substitution instead of fluorine; may exhibit distinct pharmacological properties.

The unique fluorination pattern in this compound significantly impacts its reactivity and biological activity compared to these similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.